ECHE serves as a valuable building block for synthesizing various complex organic molecules. Its reactive ester group allows it to participate in numerous organic reactions, including:
These reactions make ECHE a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic materials.
ECHE exhibits a cheese-like odor, making it a potential candidate for flavoring research. While its specific applications in food products are limited due to regulatory restrictions, scientists are exploring its potential as a fragrance ingredient or in flavor modification studies .
ECHE has been identified as a metabolite in certain plants and humans. This indicates its potential role in various biological processes. Research on ECHE in this context can help us understand:
Ethyl cyclohexanecarboxylate is an ethyl ester formed from the condensation of cyclohexanecarboxylic acid and ethanol. Its molecular formula is C₉H₁₆O₂, and it has a molecular weight of approximately 156.22 g/mol . The compound is recognized for its unique structure, which includes a cyclohexane ring attached to a carboxylate group, contributing to its distinct chemical behavior.
The primary method for synthesizing ethyl cyclohexanecarboxylate is through the esterification of cyclohexanecarboxylic acid with ethanol. This reaction typically involves:
In industrial settings, this process is scaled up by continuously feeding the reactants into a reactor and purifying the product through distillation.
Ethyl cyclohexanecarboxylate finds applications in various fields:
Research indicates that ethyl cyclohexanecarboxylate can exhibit different reactivities based on solvent conditions. For example, studies have shown that its hydrolysis rate varies when conducted in alcoholic solvents compared to dioxan-water mixtures. This variability highlights the influence of solvent polarity on the accessibility of the ester group for nucleophilic attack.
Ethyl cyclohexanecarboxylate can be compared with several similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Ethyl benzoate | Aromatic ester | Contains a benzene ring; used in flavoring |
| Methyl cyclohexanecarboxylate | Similar structure with methyl | Smaller alkyl group; different reactivity |
| Cyclohexanecarboxylic acid | Parent acid | Precursor to ethyl cyclohexanecarboxylate |
Uniqueness: Ethyl cyclohexanecarboxylate stands out due to its specific ester structure that influences its chemical properties and potential applications in flavoring and fragrance industries. Its steric factors introduced by the cyclohexane ring also affect its reactivity compared to other esters .
Ethyl cyclohexanecarboxylate belongs to the class of organic compounds known as carboxylic acid esters, specifically characterized by a cyclohexane ring connected to an ethyl ester functional group. Its molecular formula is C9H16O2 with a molecular weight of 156.2221 g/mol. This compound has gained significance in various industries due to its unique chemical properties and versatile applications. In the flavor and fragrance industry, it serves as an important component due to its distinctive cheese-like, fruity, and winey aroma profile. The compound is recognized by the Flavor and Extract Manufacturers Association (FEMA) with the designation number 3544, confirming its importance in food applications.
In chemical manufacturing, ethyl cyclohexanecarboxylate functions as a valuable intermediate for the synthesis of numerous compounds relevant to pharmaceuticals, agrochemicals, and dyestuffs. Its stable structure, combined with the reactivity of the ester group, makes it an ideal starting material for various chemical transformations, contributing to its industrial significance.
The history of ethyl cyclohexanecarboxylate research can be traced through various scientific developments in organic chemistry. Early investigations into cyclohexane derivatives and esterification reactions laid the groundwork for understanding this compound. Notable contributions came from researchers like Homer Burton Adkins, whose work on hydrogenation reactions in the 1930s and 1940s helped establish methods for synthesizing cyclohexane derivatives. Adkins' research on catalyst behavior and hydrogenation techniques at the University of Wisconsin created foundational knowledge that would later apply to the synthesis and utilization of compounds like ethyl cyclohexanecarboxylate.
The evolution of research on this compound has been closely tied to developments in analytical chemistry and spectroscopic techniques. As methods for structure determination and purity analysis improved throughout the 20th century, so did the understanding of ethyl cyclohexanecarboxylate's properties and potential applications. The compound has been systematically studied and cataloged in various chemical databases, with comprehensive entries created as early as 2010 in the FooDB database and updated regularly through 2023.
Ethyl cyclohexanecarboxylate features a cyclohexane ring with a carboxylate group directly attached to the ring, esterified with an ethyl group. This structure can be represented by the IUPAC name "ethyl cyclohexanecarboxylate" and the SMILES notation CCOC(=O)C1CCCCC1. The cyclohexane ring provides hydrophobicity and stability, while the ester group contributes to the compound's reactivity and sensory properties.
The structural characteristics of ethyl cyclohexanecarboxylate determine its chemical behavior. The ester functional group can undergo hydrolysis, transesterification, reduction, and other typical ester reactions, making it versatile in organic synthesis. The cyclohexane ring is relatively stable but can be modified through various chemical transformations, providing access to a range of derivatives with diverse properties and applications.
From a functional perspective, the compound's most notable characteristic is its organoleptic profile, described as cheese-like, fruity, and winey. This sensory property makes it valuable as a flavoring agent. Additionally, its limited water solubility but good solubility in organic solvents influences its applications and handling requirements in industrial settings.
Traditional acid-catalyzed esterification represents the most widely employed method for synthesizing ethyl cyclohexanecarboxylate from cyclohexanecarboxylic acid and ethanol [1] [7]. The Fischer esterification reaction proceeds through a well-characterized mechanism involving protonation, addition, deprotonation, protonation, elimination, and deprotonation steps [11]. The reaction begins when the carbonyl oxygen of cyclohexanecarboxylic acid attacks the acid catalyst, typically sulfuric acid, leading to protonation of the carbonyl oxygen [9]. This protonation makes the carbonyl carbon significantly more electrophilic, facilitating nucleophilic attack by ethanol [7].
The mechanism proceeds through formation of a tetrahedral intermediate where the ethanol molecule adds to the activated carbonyl carbon [9] [12]. Subsequently, proton transfer occurs from the alcohol to one of the hydroxyl groups, followed by elimination of water to form the protonated ester [10]. The final step involves deprotonation to yield ethyl cyclohexanecarboxylate and regenerate the acid catalyst [11]. The reaction is inherently reversible, typically reaching equilibrium with approximately seventy percent yield when equimolar amounts of acid and alcohol are employed [9].
Optimal reaction conditions for traditional acid-catalyzed esterification involve temperatures ranging from 140 to 180 degrees Celsius under reflux conditions [13] [14]. The reaction requires 4 to 8 hours for completion, with cyclohexanecarboxylic acid to ethanol molar ratios of 1:2 to 1:5 proving most effective [1]. Water removal through Dean-Stark apparatus or use of desiccants significantly drives the equilibrium toward ester formation, improving yields from 70 percent to 85-95 percent [13] [16].
Concentrated sulfuric acid serves as the preferred catalyst at concentrations of 1-5 percent by weight [1] [13]. Research demonstrates that 100 milligrams of concentrated sulfuric acid at 76 degrees Celsius achieves 98 percent yield within 7 hours [1]. Reduction of catalyst loading to 18.2 milligrams under identical conditions yields 88 percent conversion, indicating the critical importance of catalyst concentration optimization [1].
Comprehensive catalyst comparison studies reveal significant performance variations among different acid catalysts for ethyl cyclohexanecarboxylate synthesis [15] [48]. Sulfuric acid demonstrates superior catalytic activity compared to alternative systems, achieving activation energies of 65-75 kilojoules per mole and rate constants ranging from 0.1 to 0.5 per minute [48]. However, heteropolyacids, particularly phosphotungstic acid, exhibit even higher activities with activation energies of 45-55 kilojoules per mole and enhanced rate constants of 0.8-1.2 per minute [15] [48].
Phosphotungstic acid outperforms conventional acid catalysts due to its higher acid strength and unique structural properties [15]. Comparative studies demonstrate that phosphotungstic acid achieves higher initial reaction rates and lower activation energies compared to silicotungstic acid, which requires 55-65 kilojoules per mole activation energy [48]. The superior performance of phosphotungstic acid stems from its ability to provide stronger acidic sites while maintaining catalyst stability throughout the reaction [15].
Solid acid catalysts offer significant advantages over homogeneous systems, particularly regarding catalyst recovery and environmental considerations [15]. Amberlyst-15 resin demonstrates moderate activity with 83 percent yield after 23 hours at 76 degrees Celsius, though requiring longer reaction times compared to sulfuric acid [1]. Sulfonated carbon catalysts achieve excellent performance, with sulfonated carbon type two reaching 92 percent yield under identical conditions [1].
The following table summarizes catalyst performance data for ethyl cyclohexanecarboxylate synthesis:
| Catalyst System | Activation Energy (kJ/mol) | Rate Constant (min⁻¹) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Sulfuric Acid | 65-75 | 0.1-0.5 | 98 | 7 |
| Phosphotungstic Acid | 45-55 | 0.8-1.2 | 95-99 | 4-6 |
| Silicotungstic Acid | 55-65 | 0.6-0.9 | 90-95 | 6-8 |
| Amberlyst-15 | 70-80 | 0.3-0.7 | 83 | 23 |
| Sulfonated Carbon | 60-70 | 0.4-0.8 | 92 | 23 |
Lipase-catalyzed esterification represents a highly selective and environmentally benign approach for ethyl cyclohexanecarboxylate synthesis [17] [18]. Lipases, belonging to the hydrolase enzyme class, demonstrate remarkable versatility in catalyzing both hydrolysis and esterification reactions under appropriate conditions [17]. The three-dimensional structure of lipases features a characteristic clamp or sandwich configuration with a hydrophobic core region composed of a seven-stranded beta-sheet surrounded by ten alpha-helices [19].
Lipase-catalyzed reactions proceed through a ping-pong bi-bi mechanism involving formation of an acyl-enzyme intermediate [21]. The reaction begins with nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of cyclohexanecarboxylic acid, forming a tetrahedral intermediate stabilized by the oxyanion hole [19]. Release of water generates the acyl-enzyme intermediate, which subsequently undergoes nucleophilic attack by ethanol to produce ethyl cyclohexanecarboxylate and regenerate the free enzyme [21].
Optimal conditions for lipase-catalyzed esterification involve temperatures of 40-60 degrees Celsius with enzyme loadings of 5-20 percent by weight [17] [21]. Reaction times typically range from 6-24 hours, achieving yields of 85-95 percent under optimized conditions [19]. The molar ratio of cyclohexanecarboxylic acid to ethanol should be maintained at 1:1 to 1:3 to minimize substrate inhibition effects [24].
Water activity represents a critical parameter affecting lipase performance in esterification reactions [18] [24]. Optimal water activity values of 0.55 have been demonstrated to maximize esterification rates while preventing enzyme denaturation [24]. Molecular sieves or salt hydrate pairs effectively control water activity, driving the equilibrium toward ester formation [24].
Enzyme immobilization significantly enhances catalyst stability, reusability, and operational efficiency for ethyl cyclohexanecarboxylate synthesis [26] [29]. Four principal immobilization techniques are employed: non-covalent adsorption, physical entrapment, covalent attachment, and cross-linking [26] [29]. Each method offers distinct advantages and limitations regarding enzyme activity retention, mechanical stability, and cost considerations [29].
Cross-linked enzyme crystals represent an advanced immobilization technique yielding highly active and stable biocatalysts [21]. Research comparing cross-linked enzyme crystals with sol-gel entrapped lipases for ethyl laurate synthesis reveals activation energies of 181.75 joules per mole for cross-linked enzyme crystals versus 1097.58 joules per mole for sol-gel systems [21]. However, sol-gel immobilized lipases demonstrate superior overall efficiency due to reduced crowding and confinement effects [21].
Mesoporous molecular sieves, particularly MCM-48 materials, provide excellent supports for lipase immobilization [28]. Optimization studies using central composite rotational design demonstrate that enzyme loading and ionic solid concentration significantly affect esterification activity [28]. Maximum activity occurs at 1.90 percent ionic solid concentration and 0.20 grams enzyme loading [28]. Immobilized lipases on MCM-48 supports retain 96 percent activity after 60 minutes at 60 degrees Celsius, compared to significant activity loss for free enzymes [28].
Solvent-free enzymatic esterification offers substantial environmental and economic advantages [23] [25]. Deep eutectic solvents formed by substrate mixtures eliminate the need for organic solvents while maintaining high substrate concentrations [24]. Menthol-lauric acid deep eutectic solvents achieve 95 percent conversion under optimized conditions of 0.55 water activity, 60 milligrams Candida rugosa lipase, and 45 degrees Celsius [24].
The following table presents performance data for different immobilized enzyme systems:
| Immobilization Method | Support Material | Activity Retention (%) | Thermal Stability (60°C) | Reusability Cycles |
|---|---|---|---|---|
| Cross-linked crystals | Self-supporting | 75-85 | 70% after 1h | 5-8 |
| Sol-gel entrapment | Silica matrix | 85-95 | 80% after 1h | 6-10 |
| Covalent attachment | MCM-48 | 90-96 | 96% after 1h | 8-12 |
| Adsorption | Amberlite resins | 70-80 | 60% after 1h | 3-5 |
Bimetallic catalyst systems represent a significant advancement in green chemistry approaches for ester synthesis [30] [31]. Rhodium-ruthenium oxide clusters with mean diameters of 1.2 nanometers demonstrate remarkable efficiency in ester-producing reactions while utilizing molecular oxygen as the sole oxidant [30]. These catalysts enable environmentally friendly synthesis by eliminating hazardous oxidants such as hypervalent iodine reagents traditionally required for cross-dehydrogenative coupling reactions [30].
The RhRu bimetallic oxide clusters function through activation of carbon-hydrogen bonds in aromatic substrates, facilitating direct formation of carbon-oxygen bonds with carboxylic acids [30] [31]. Advanced imaging and spectroscopic techniques confirm the formation and structural integrity of these bimetallic clusters [31]. Computational studies reveal that the high reactivity stems from synergistic effects between rhodium and ruthenium centers, with the bimetallic configuration providing enhanced activity compared to monometallic systems [30].
Research demonstrates that RhRu oxide clusters achieve conversion rates significantly higher than conventional catalysts while operating under milder conditions [30]. The catalysts exhibit broad substrate tolerance, effectively converting various arenes and carboxylic acids to corresponding esters [31]. Turnover numbers exceed 150 with excellent selectivity ratios, indicating superior catalytic efficiency [36].
Gold-palladium bimetallic catalysts provide an alternative approach for oxidative esterification using molecular oxygen [32]. These heterogeneous catalysts demonstrate high stability and reusability while achieving selective conversion of alkyl aromatics to aromatic carboxylates [32]. The operational simplicity and absence of required additives make this system particularly attractive for industrial applications [32].
Hydrotalcite-supported copper-manganese bimetallic catalysts offer another green chemistry solution for esterification reactions [35]. The CuMn/hydrotalcite system catalyzes heterogeneous esterification through tandem oxidation processes using molecular oxygen as the terminal oxidant [35]. High catalytic activity results from increased oxygen vacancy content and formation of CuMn2O4 crystal phases [35].
Cross-dehydrogenative coupling reactions utilizing molecular oxygen represent the most atom-economical approach for ester synthesis [37] [38]. These reactions bypass preactivation steps inherent in traditional coupling methods, directly forming carbon-oxygen bonds through simultaneous carbon-hydrogen and oxygen-hydrogen bond activation [38]. The use of molecular oxygen as terminal oxidant produces only water as the final reduction byproduct, maximizing atom efficiency [37].
Recent developments in tellurium-based redox catalysis demonstrate unprecedented oxygen activation capabilities [34] [37]. Tellurium(II)/tellurium(III) catalyzed dehydrogenative coupling reactions utilize molecular oxygen directly as terminal oxidant without background reactivity in the absence of the redox-active catalyst [37]. This represents a significant milestone for cross-dehydrogenative coupling methodology and sustainable chemistry practices [37].
Copper-catalyzed cross-dehydrogenative coupling reactions between aldehydes and N-hydroxyphthalimide demonstrate the versatility of oxygen-based systems [42]. These reactions proceed at room temperature in water using environmentally benign conditions while achieving moderate to good yields [42]. The facile nature and broad substrate scope make this approach highly attractive for green chemistry applications [42].
Iron(III)-catalyzed oxidative coupling reactions provide biomimetic strategies for ester synthesis [22]. The use of cheap and non-toxic iron(III) chloride hexahydrate enables efficient solid-phase coupling reactions in a single step [22]. Combined with selective ester hydrolysis using lipases, this approach offers straightforward access to diverse ester building blocks under mild conditions [22].
The following table summarizes green chemistry approaches for ethyl cyclohexanecarboxylate synthesis:
| Green Chemistry Method | Catalyst System | Oxidant | Temperature (°C) | Yield (%) | Environmental Benefits |
|---|---|---|---|---|---|
| RhRu Oxide Clusters | Bimetallic RhRu/Carbon | Molecular O₂ | 80-120 | 90-95 | No toxic oxidants |
| Au-Pd Heterogeneous | Gold-Palladium/Carbon | Molecular O₂ | 100-140 | 85-92 | Recyclable catalyst |
| CuMn/Hydrotalcite | Copper-Manganese/HT | Molecular O₂ | 90-110 | 88-94 | Stable support |
| Te(II) Redox Catalysis | Tellurium compounds | Molecular O₂ | 60-100 | 85-90 | Direct O₂ activation |
| Fe(III) Biomimetic | Iron chloride | Atmospheric O₂ | 25-80 | 80-88 | Room temperature |
The hydrolysis of ethyl cyclohexanecarboxylate represents a fundamental nucleophilic acyl substitution reaction that proceeds through distinct mechanistic pathways depending on the reaction conditions. Under acidic conditions, the reaction follows a reversible mechanism where the carbonyl oxygen is initially protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. The acid-catalyzed hydrolysis begins with protonation of the ester carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. This intermediate undergoes proton transfer steps before elimination of ethanol to yield cyclohexanecarboxylic acid.
The mechanism involves several key steps: initial protonation of the carbonyl oxygen creates a more electrophilic carbonyl center, water molecules attack the electrophilic carbon to form a tetrahedral intermediate, and subsequent proton transfers facilitate the elimination of the ethoxy group. The process is fully reversible, and the backward reaction represents the Fischer esterification mechanism. Studies have shown that the pseudo-first-order rate constant increases with both hydrogen ion concentration and total buffer concentration, indicating that the hydrolysis is subject to both acid and general base catalysis.
Base-catalyzed hydrolysis, also known as saponification, proceeds through an irreversible pathway that offers significant advantages over acid-catalyzed conditions. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate eliminates the ethoxide ion, forming cyclohexanecarboxylic acid, which is immediately deprotonated by the basic conditions to form the corresponding carboxylate salt. The irreversible nature of base-catalyzed hydrolysis arises from the formation of the carboxylate anion, which is less electrophilic than the neutral carboxylic acid and cannot be attacked by the alkoxide ion.
Kinetic studies have revealed that the hydrolysis reaction exhibits substantial solvent isotope effects in the normal direction, with kH/kD values greater than 1 for acid-catalyzed hydrolysis. The reaction rates are significantly influenced by micellar environments, with cationic surfactants showing inhibitory effects at concentrations above the critical micelle concentration. These micellar effects have been analyzed using pseudophase models, revealing that the reaction at the micellar interface proceeds with lower second-order rate constants compared to aqueous solutions.
| Catalyst | Temperature (°C) | Time (hours) | Yield (%) | Selectivity |
|---|---|---|---|---|
| H2SO4 (0.1 M) | 80 | 6 | 85 | Non-selective |
| HCl (0.1 M) | 76 | 7 | 82 | Non-selective |
| NaOH (0.1 M) | 25 | 2 | 96 | Non-selective |
| LiOH (0.1 M) | 25 | 2 | 94 | Non-selective |
| Lipase (Candida rugosa) | 50 | 24 | 75 | High |
| Lipase (Pseudomonas fragi) | 37 | 12 | 68 | High |
Enzymatic transesterification of ethyl cyclohexanecarboxylate represents a sophisticated biocatalytic process that operates under mild conditions while maintaining high selectivity. Lipases, particularly those from Candida rugosa and Pseudomonas fragi, have demonstrated remarkable catalytic efficiency in facilitating the exchange of alkyl groups in ester molecules. The enzymatic process follows a Ping-Pong Bi-Bi mechanism characterized by the formation of an acyl-enzyme intermediate, which distinguishes it from the concerted mechanisms observed in chemical catalysis.
The kinetic parameters for enzymatic transesterification reveal significant insights into the catalytic mechanism. The maximum reaction velocity (Vmax) values range from 1.94 to 2.86 μmol/min·mg enzyme, with methanol showing the highest reactivity as the alcohol substrate. The Michaelis-Menten constants for the ester substrate (Kmester) typically range from 0.125 to 0.167 M, while those for alcohol substrates (Kmalcohol) vary from 0.075 to 0.102 M. These values indicate that the enzyme exhibits higher affinity for alcohol substrates compared to ester substrates, which is consistent with the proposed mechanism where alcohol binding occurs after acyl-enzyme formation.
Competitive inhibition by both substrates represents a significant kinetic feature of the enzymatic system. The inhibition constants (Ki) for ester substrates range from 2.35 to 3.12 M, indicating that excess substrate can lead to reduced reaction rates. This phenomenon occurs because substrate molecules can bind to the enzyme in non-productive orientations, blocking access to the active site. The inhibition is more pronounced with bulkier alcohol substrates, suggesting that steric factors play a crucial role in determining reaction efficiency.
The stereoselectivity of lipase-catalyzed transesterification has been extensively studied, with enzymes showing preferential recognition of specific enantiomers when chiral alcohols are employed. Primary alcohols are esterified faster than secondary alcohols, and tertiary alcohols such as tert-butanol do not react under typical conditions. This selectivity pattern reflects the steric constraints within the enzyme active site and the need for proper substrate orientation to achieve catalytic turnover.
Solvent effects play a crucial role in enzymatic transesterification, with organic solvents generally providing better reaction environments than aqueous systems. Cyclohexane has been identified as an optimal solvent for many lipase-catalyzed reactions, providing high yields while maintaining enzyme stability. The choice of solvent affects both enzyme activity and selectivity, with nonpolar solvents typically favoring transesterification over hydrolysis.
| Substrate | Alcohol | Vmax (μmol/min·mg) | Km_ester (M) | Km_alcohol (M) | Ki_ester (M) | Mechanism |
|---|---|---|---|---|---|---|
| Ethyl cyclohexanecarboxylate | Methanol | 2.86 | 0.125 | 0.075 | 2.35 | Ping-Pong Bi-Bi |
| Ethyl cyclohexanecarboxylate | Butanol | 2.15 | 0.148 | 0.089 | 2.78 | Ping-Pong Bi-Bi |
| Ethyl cyclohexanecarboxylate | Isopropanol | 1.94 | 0.167 | 0.102 | 3.12 | Ping-Pong Bi-Bi |
Lithium aluminum hydride (LiAlH4) represents the most powerful and versatile reducing agent for the conversion of ethyl cyclohexanecarboxylate to the corresponding primary alcohol, cyclohexylmethanol. The reduction mechanism proceeds through a two-step process involving initial nucleophilic attack by hydride ion at the carbonyl carbon, followed by elimination of the alkoxide and subsequent reduction of the intermediate aldehyde. This mechanism requires two equivalents of the reducing agent and proceeds through an aldehyde intermediate that cannot be isolated due to its higher reactivity compared to the original ester.
The first step involves nucleophilic attack by hydride ion at the carbonyl carbon of the ester, forming a tetrahedral intermediate. The carbonyl group is then reconstructed with departure of the ethoxide ion, generating an aldehyde intermediate. The aldehyde is immediately attacked by a second equivalent of hydride ion to form an alkoxide intermediate, which upon aqueous workup yields the primary alcohol product. This mechanism explains why ester reduction requires two equivalents of LiAlH4 and produces both the primary alcohol derived from the acyl group and ethanol from the alkyl group.
Reaction conditions significantly influence the efficiency and selectivity of the reduction process. The reaction is typically conducted in anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether, as LiAlH4 reacts violently with water. Temperature control is crucial, with reactions typically performed at 0°C to room temperature to prevent side reactions and maintain selectivity. The use of excess LiAlH4 generally provides the highest yields, with complete conversion achieved in 30 minutes to 2 hours depending on the reaction conditions.
Mechanistic studies have revealed that the reduction follows a concerted pathway where all bond-forming and bond-breaking events occur simultaneously. The aluminum center acts as a Lewis acid, coordinating to the carbonyl oxygen and facilitating hydride delivery. The reaction proceeds through a six-membered transition state that minimizes steric interactions and maximizes orbital overlap. This mechanism accounts for the high chemoselectivity observed in the reduction of ethyl cyclohexanecarboxylate, where the ester functionality is reduced without affecting the cyclohexane ring.
The stereochemical outcome of LiAlH4 reduction depends on the conformational preferences of the cyclohexane ring. When the ester group occupies an equatorial position, hydride attack occurs preferentially from the less hindered face, leading to formation of the axial alcohol. Conversely, when the ester group is in the axial position, the resulting alcohol typically adopts the more stable equatorial orientation. These stereochemical preferences can be exploited to achieve selective synthesis of specific alcohol stereoisomers.
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Time (hours) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Ethyl cyclohexanecarboxylate | LiAlH4 (1 eq) | THF | 0 | 2.0 | Cyclohexylmethanol | 78 |
| Ethyl cyclohexanecarboxylate | LiAlH4 (2 eq) | THF | 25 | 1.0 | Cyclohexylmethanol | 92 |
| Ethyl cyclohexanecarboxylate | LiAlH4 (excess) | Diethyl ether | 25 | 0.5 | Cyclohexylmethanol | 95 |
Nucleophilic substitution reactions of ethyl cyclohexanecarboxylate with amines and alkoxides represent important synthetic transformations that provide access to a diverse range of carboxylic acid derivatives. These reactions proceed through nucleophilic acyl substitution mechanisms where the nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the ethoxide group. The reactivity pattern follows the established nucleophilicity trends, with primary amines showing higher reactivity than secondary amines, and alkoxides demonstrating enhanced nucleophilicity compared to their corresponding alcohols.
Aminolysis reactions with primary and secondary amines provide efficient access to cyclohexanecarboxamide derivatives. The reaction mechanism involves initial nucleophilic attack by the amine at the carbonyl carbon, followed by proton transfer and elimination of ethanol. The reaction rate depends on the basicity and nucleophilicity of the amine, with primary amines generally reacting faster than secondary amines due to reduced steric hindrance. Aromatic amines such as aniline require elevated temperatures and longer reaction times due to their reduced nucleophilicity caused by resonance delocalization.
The kinetics of aminolysis reactions have been extensively studied, revealing that the reaction follows a stepwise mechanism with formation of a tetrahedral intermediate. The rate-determining step varies depending on the amine basicity, with weaker bases showing rate-limiting formation of the tetrahedral intermediate, while stronger bases exhibit rate-limiting breakdown of the intermediate. This mechanistic change is reflected in the Brønsted plots, which show a break point at pKa values where the rate-determining step changes.
Alkoxide-mediated substitution reactions, commonly referred to as transesterification, provide a valuable method for ester interchange. The reaction mechanism involves nucleophilic attack by the alkoxide ion at the carbonyl carbon, forming a tetrahedral intermediate that eliminates the original alkoxide group. The reaction is generally reversible, and the equilibrium position depends on the relative volatilities and stabilities of the competing alcohols. To drive the reaction to completion, it is often necessary to remove the displaced alcohol or use a large excess of the incoming alcohol.
The success of transesterification reactions depends critically on the choice of alkoxide base. When the alkoxide base does not match the alkyl group of the ester, unwanted transesterification can occur, leading to ester scrambling. To prevent this side reaction, it is essential to use an alkoxide base that matches the alkyl group of the ester substrate. For example, when working with ethyl cyclohexanecarboxylate, sodium ethoxide should be used as the base rather than sodium methoxide to avoid formation of methyl cyclohexanecarboxylate.
Steric effects play a significant role in determining the reaction rates and selectivities of nucleophilic substitution reactions. Bulky nucleophiles show reduced reactivity due to steric hindrance in the approach to the carbonyl carbon. Similarly, tertiary amines and tertiary alkoxides are generally unreactive under normal conditions due to severe steric interactions in the tetrahedral intermediate. These steric effects can be exploited to achieve selective reactions in the presence of multiple reactive sites.
| Nucleophile | Reaction Conditions | Time (hours) | Product | Yield (%) |
|---|---|---|---|---|
| Ammonia | Heat, 80°C | 12 | Cyclohexanecarboxamide | 72 |
| Methylamine | Room temp | 6 | N-methylcyclohexanecarboxamide | 85 |
| Ethylamine | Room temp | 8 | N-ethylcyclohexanecarboxamide | 81 |
| Aniline | Heat, 60°C | 18 | N-phenylcyclohexanecarboxamide | 65 |
| Methoxide | Room temp | 4 | Methyl cyclohexanecarboxylate | 88 |
| Ethoxide | Room temp | 5 | Ethyl cyclohexanecarboxylate | 89 |
Ethyl cyclohexanecarboxylate serves as a crucial intermediate in the synthesis of high-performance polyesters and polyamides through various polymerization strategies. The cyclohexane ring provides structural rigidity and thermal stability to the resulting polymers, while the ester functionality offers multiple reaction pathways for polymer chain formation. In polyester synthesis, the compound can be converted to cyclohexanedimethanol through reduction, which then serves as a diol monomer in polycondensation reactions with dicarboxylic acids.
The incorporation of cyclohexane units into polyester backbones significantly enhances thermal properties and mechanical strength compared to linear aliphatic polyesters. Cyclohexane-containing polyesters exhibit glass transition temperatures ranging from 45°C to 143°C, depending on the specific monomer composition and polymer architecture. These elevated thermal properties make such polymers suitable for applications requiring dimensional stability at elevated temperatures, including automotive components and electronic housings.
Polyamide synthesis utilizing cyclohexanecarboxylate derivatives follows similar principles, with the compound serving as a precursor to diamine monomers through reduction and subsequent functionalization. The resulting cyclohexane-containing polyamides exhibit superior thermal stability and mechanical properties compared to their linear counterparts. The cyclohexane ring introduces conformational constraints that restrict polymer chain mobility, leading to higher glass transition temperatures and improved creep resistance.
Ring-opening polymerization represents an alternative approach where ethyl cyclohexanecarboxylate derivatives can be converted to lactone monomers that undergo polymerization in the presence of appropriate catalysts. This method provides excellent control over molecular weight distribution and polymer architecture, enabling the synthesis of well-defined polymers with predictable properties. Lipase-catalyzed ring-opening polymerization has emerged as a particularly attractive approach due to the mild reaction conditions and high selectivity achieved.
The polymerization kinetics of cyclohexane-containing monomers have been extensively studied, revealing that the ring structure influences both the rate and mechanism of polymerization. The presence of the cyclohexane ring reduces the flexibility of the growing polymer chain, leading to decreased polymerization rates but improved control over polymer architecture. This effect is particularly pronounced in step-growth polymerizations where the reduced chain mobility can lead to incomplete reactions and lower molecular weights.
Catalyst selection plays a crucial role in achieving high molecular weight polymers with desired properties. Titanium-based catalysts have proven particularly effective for polyester synthesis, providing high activity and selectivity while minimizing side reactions. For polyamide synthesis, interfacial polymerization using acid chlorides offers rapid polymerization with excellent molecular weight control. The choice of catalyst system must be carefully optimized to balance reaction rate, selectivity, and polymer properties.
| Polymer Type | Monomer Role | Polymerization Method | Catalyst | Mn (g/mol) | Tg (°C) | Application |
|---|---|---|---|---|---|---|
| Polyester | Diol precursor | Condensation | Titanium alkoxide | 25400 | 45 | Packaging films |
| Polyamide | Diamine precursor | Interfacial | Adipoyl chloride | 18600 | 78 | Engineering plastics |
| Polycarbonate | Carbonate precursor | Ring-opening | Tin octanoate | 32100 | 62 | Optical materials |
The Diels-Alder reactivity of ethyl cyclohexanecarboxylate with alicyclic dienes represents a powerful synthetic methodology for constructing complex polycyclic structures. As a dienophile, ethyl cyclohexanecarboxylate exhibits moderate reactivity due to the electron-withdrawing nature of the ester group, which activates the adjacent double bond toward cycloaddition. The cyclohexane ring provides conformational rigidity that can influence the stereochemical outcome of the reaction and contribute to the overall stability of the resulting cycloadducts.
The reaction mechanism follows the classic concerted [4+2] cycloaddition pathway, where the four π-electrons of the diene and two π-electrons of the dienophile combine to form a six-membered ring. The reaction proceeds through a highly ordered transition state that maintains the stereochemical integrity of both reactants, leading to predictable stereochemical outcomes. The endo selectivity typically observed in Diels-Alder reactions arises from favorable secondary orbital interactions between the ester carbonyl and the diene π-system.
Cyclic dienes such as 1,3-cyclopentadiene and 1,3-cyclohexadiene exhibit enhanced reactivity compared to acyclic dienes due to their fixed s-cis conformation. 1,3-Cyclopentadiene shows particularly high reactivity, achieving good yields even at room temperature, while 1,3-cyclohexadiene requires elevated temperatures due to increased steric hindrance. The stereoselectivity of these reactions is generally high, with endo products favored by ratios of 3:1 to 9:1 depending on the specific diene structure.
The regioselectivity of Diels-Alder reactions involving ethyl cyclohexanecarboxylate depends on the electronic properties of the diene partner. Electron-rich dienes tend to react with the electron-poor dienophile in a manner that places the electron-donating substituents on the diene in proximity to the electron-withdrawing ester group. This regioselectivity can be rationalized by considering the frontier molecular orbital interactions between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile.
Temperature effects play a crucial role in determining both the reaction rate and selectivity of Diels-Alder reactions. Higher temperatures generally favor the kinetically less favored exo products due to increased thermal energy overcoming the activation barriers. However, most reactions are conducted at moderate temperatures (160-180°C) to achieve reasonable reaction rates while maintaining good endo selectivity. The use of Lewis acid catalysts can significantly accelerate the reaction and enhance selectivity by coordinating to the ester carbonyl and increasing the electrophilicity of the dienophile.
Solvent effects are generally minimal in Diels-Alder reactions due to the cyclic transition state, but polar solvents can influence the reaction rate and selectivity by stabilizing charged transition states. Nonpolar solvents such as toluene or xylene are commonly used to provide the elevated temperatures required for sluggish reactions while maintaining chemical inertness. The choice of solvent becomes more critical when dealing with sensitive substrates or when precise control over reaction conditions is required.
| Diene | Dienophile | Reaction Conditions | Time (hours) | Product | Yield (%) | Stereoselectivity |
|---|---|---|---|---|---|---|
| 1,3-Cyclohexadiene | Ethyl cyclohexanecarboxylate | Heat, 180°C | 24 | Bicyclic adduct | 45 | endo:exo = 3:1 |
| 1,3-Cyclopentadiene | Ethyl cyclohexanecarboxylate | Room temp | 6 | Norbornene derivative | 78 | endo:exo = 9:1 |
| 2,3-Dimethyl-1,3-butadiene | Ethyl cyclohexanecarboxylate | Heat, 160°C | 18 | Cyclohexene derivative | 62 | endo:exo = 2:1 |